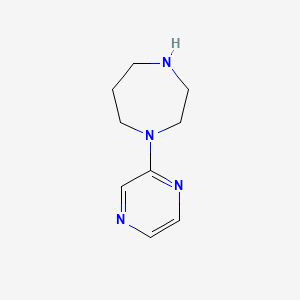

1-Pyrazin-2-yl-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-10-5-7-13(6-1)9-8-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPUZQXWPDCSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394238 | |

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502133-53-1 | |

| Record name | 1-pyrazin-2-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Pyrazin-2-yl-1,4-diazepane: A Technical Overview of a Novel Heterocyclic Compound

For Immediate Release

This technical guide provides a summary of the currently available information on the basic properties of 1-Pyrazin-2-yl-1,4-diazepane, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

This compound, identified by the CAS number 502133-53-1, is a chemical compound featuring a pyrazine ring linked to a 1,4-diazepane moiety.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 502133-53-1 | [1] |

| Molecular Formula | C₉H₁₄N₄ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| SMILES | C1CNCCN(C1)C2=NC=CN=C2 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Boiling Point | Not available | [1] |

Synthesis and Characterization

A plausible synthetic approach, based on established methodologies for similar compounds, is outlined below. This workflow is a theoretical projection and has not been experimentally validated for this specific molecule.

Caption: Hypothetical synthesis of this compound.

Characterization of the final product would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Potential Biological Activity and Signaling Pathways

As of the date of this publication, there is no publicly available data on the biological activity, pharmacological properties, or associated signaling pathways of this compound. However, the pyrazine and 1,4-diazepane scaffolds are present in numerous biologically active molecules.

The pyrazine ring is a key component in various pharmaceuticals, and its derivatives have been reported to possess a wide range of pharmacological activities. Similarly, the 1,4-diazepane nucleus is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting activities such as antipsychotic, anxiolytic, and anticancer effects.[2][3]

The logical relationship for investigating the potential of this compound is outlined below.

Caption: Drug discovery workflow for novel compounds.

Conclusion

This compound is a readily available chemical entity with defined basic properties. While specific experimental and biological data are currently lacking in the public domain, its structural motifs suggest potential for further investigation in the field of medicinal chemistry. This guide serves as a foundational document, and it is anticipated that future research will elucidate the synthetic methodologies and pharmacological profile of this and related compounds. Researchers are encouraged to undertake studies to explore its potential applications.

References

"1-Pyrazin-2-yl-1,4-diazepane" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical compound 1-Pyrazin-2-yl-1,4-diazepane, including its chemical structure, IUPAC name, and predicted physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this document presents a plausible synthetic route and expected characterization data based on established methodologies for analogous N-aryl-1,4-diazepanes. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of the known pharmacology of pyrazine and 1,4-diazepine derivatives. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Chemical Structure and Nomenclature

The chemical structure and IUPAC name for the compound of interest are foundational to any further investigation.

-

Common Name: this compound

-

CAS Number: 502133-53-1[1]

-

IUPAC Name: 1-(Pyrazin-2-yl)-1,4-diazepane[1]

-

Molecular Formula: C₉H₁₄N₄

-

Molecular Weight: 178.23 g/mol

-

Chemical Structure:

Physicochemical Properties (Predicted)

| Property | Predicted Value | Data Source |

| Molecular Weight | 178.23 g/mol | Calculated |

| logP | 0.4 | PubChem (Analog)[2] |

| Topological Polar Surface Area (TPSA) | 53.5 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Characterization

While a specific, published synthesis for this compound has not been identified, a plausible and commonly employed method for the synthesis of N-aryl-1,4-diazepanes is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar couplings.

Materials:

-

2-Chloropyrazine

-

1,4-Diazepane (Homopiperazine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Expected Characterization Data

The following table outlines the expected analytical data for the characterization of this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyrazine ring protons (typically in the aromatic region, δ 8.0-8.5 ppm). Signals for the diazepane ring protons, likely appearing as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm). The NH proton of the diazepane ring will appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring (in the aromatic region, δ 130-160 ppm). Resonances for the carbon atoms of the diazepane ring (in the aliphatic region, δ 40-60 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of fragments from the diazepane ring. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the aromatic and aliphatic protons. N-H stretching vibration for the secondary amine in the diazepane ring. C=N and C=C stretching vibrations characteristic of the pyrazine ring. |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the constituent moieties, pyrazine and 1,4-diazepane, are present in numerous biologically active compounds.

Insights from Analogous Compounds

-

1,4-Diazepine Derivatives: This class of compounds is well-known for its diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3] The seven-membered ring serves as a versatile scaffold in medicinal chemistry.

-

Pyrazine Derivatives: Pyrazine-containing molecules have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[4] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazine-based compounds as kinase inhibitors, a plausible area of investigation for this compound would be its effect on intracellular signaling cascades regulated by kinases. For instance, many kinase inhibitors target pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

References

- 1. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform (Journal Article) | OSTI.GOV [osti.gov]

- 4. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pyrazin-2-yl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of a potential synthetic pathway for 1-Pyrazin-2-yl-1,4-diazepane, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthesis literature for this specific molecule, this guide proposes a robust and scientifically sound pathway based on established synthetic methodologies for analogous compounds, particularly N-arylation of saturated nitrogen heterocycles.

Introduction

1,4-Diazepane and pyrazine moieties are prevalent scaffolds in a multitude of biologically active compounds. The combination of these two rings in this compound may lead to novel pharmacological properties. This document outlines a feasible synthesis strategy, details experimental considerations, and provides a framework for researchers to successfully synthesize this target molecule and its derivatives.

Proposed Synthetic Pathway: N-Arylation via Buchwald-Hartwig Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, the reaction would involve the coupling of a halosubstituted pyrazine with 1,4-diazepane.

A critical consideration in this synthesis is the potential for di-arylation of the 1,4-diazepane. To achieve mono-arylation, the use of a protecting group on one of the diazepine nitrogens is essential. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under many reaction conditions and its ease of removal.

The proposed two-step synthetic pathway is as follows:

-

Step 1: Mono-protection of 1,4-diazepane. Reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc)₂O will yield tert-butyl 1,4-diazepane-1-carboxylate.

-

Step 2: Buchwald-Hartwig Cross-Coupling. The mono-protected diazepane is then coupled with 2-chloropyrazine using a palladium catalyst and a suitable phosphine ligand.

-

Step 3: Deprotection. The Boc protecting group is removed from the resulting intermediate to yield the final product, this compound.

Below is a DOT language script visualizing this proposed pathway.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis. Optimization of these conditions may be necessary to achieve desired yields and purity.

3.1. Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc-protection)

-

Reagents: 1,4-Diazepane, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 1,4-diazepane (1.0 eq) in the chosen solvent.

-

Add the base (1.1 eq).

-

Slowly add a solution of (Boc)₂O (1.0 eq) in the same solvent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

3.2. Synthesis of tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate (Buchwald-Hartwig Coupling)

-

Reagents: tert-Butyl 1,4-diazepane-1-carboxylate (1.2 eq), 2-Chloropyrazine (1.0 eq), Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle precatalyst like RuPhos Pd G3, 2 mol%), Phosphine ligand (e.g., RuPhos, XPhos, 4-6 mol%), Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq), Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add the tert-butyl 1,4-diazepane-1-carboxylate and 2-chloropyrazine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

3.3. Synthesis of this compound (Deprotection)

-

Reagents: tert-Butyl 4-(pyrazin-2-yl)-1,4-diazepane-1-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane, 1,4-Dioxane).

-

Procedure:

-

Dissolve the Boc-protected compound in the chosen solvent.

-

Add an excess of the acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The product can be isolated as the corresponding salt or neutralized with a base and extracted into an organic solvent.

-

If necessary, purify the final product by recrystallization or column chromatography.

-

Data Presentation: Comparative Reaction Conditions for N-Arylation

The following table summarizes typical conditions for Buchwald-Hartwig N-arylation of cyclic amines, which can serve as a starting point for optimizing the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 2-Chloropyrazine | 2-Bromopyrazine | 2-Iodopyrazine |

| Amine | Mono-Boc-1,4-diazepane | Mono-Boc-1,4-diazepane | Mono-Boc-1,4-diazepane |

| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | RuPhos Pd G3 |

| Ligand | XPhos | RuPhos | RuPhos |

| Base | NaOtBu | Cs₂CO₃ | K₃PO₄ |

| Solvent | Toluene | 1,4-Dioxane | Toluene |

| Temperature | 100 °C | 110 °C | 90 °C |

| Typical Yield | Moderate to High | Moderate to High | High |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of the target compound is depicted in the following diagram.

"1-Pyrazin-2-yl-1,4-diazepane" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of 1-Pyrazin-2-yl-1,4-diazepane. Due to the limited availability of detailed public data on this specific compound, this document also presents general methodologies for the synthesis and biological evaluation of the broader class of 1,4-diazepines, which may be applicable for research and development purposes.

Core Compound Data

The fundamental chemical and registration data for this compound are summarized below.

| Property | Value |

| CAS Number | 502133-53-1 |

| Molecular Weight | 178.24 g/mol |

| Molecular Formula | C₉H₁₄N₄ |

General Experimental Protocols for 1,4-Diazepine Derivatives

General Synthesis of 1,4-Diazepine Derivatives

The synthesis of 1,4-diazepine cores often involves cyclization reactions. A common approach is the condensation of a diamine with a suitable electrophilic partner. For N-aryl or N-heteroaryl diazepanes, a typical method is the reaction of a halo-aromatic/heteroaromatic compound with a protected diazepane, followed by deprotection.

A plausible synthetic route for compounds like this compound could involve the nucleophilic substitution of a halopyrazine with 1,4-diazepane. Often, one of the nitrogen atoms of the diazepane ring is protected (e.g., with a Boc group) to control regioselectivity, followed by a deprotection step.

Workflow for the Synthesis of N-Aryl/Heteroaryl-1,4-Diazepanes

A general synthetic workflow for N-substituted 1,4-diazepanes.

Biological Activity Evaluation

The 1,4-diazepine scaffold is present in a wide range of biologically active compounds, and derivatives are often screened for various therapeutic activities.[1] Potential biological activities for novel 1,4-diazepine derivatives could include antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1]

Cytotoxicity Assays

A primary step in drug discovery is to assess the cytotoxic effects of a new compound. A common method is the MTT assay.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay : After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. For many small molecule inhibitors, the initial steps of investigation would involve screening against a panel of kinases or other enzyme targets to identify potential biological activities. The broader class of nitrogen-containing heterocycles, including diazepine derivatives, has been explored for a variety of targets in drug discovery.

Given that many pyrazine-containing molecules are investigated as kinase inhibitors, a logical starting point for a compound like this compound in a research setting would be to screen it against a panel of cancer-related kinases to identify any potential inhibitory activity. If a target is identified, further studies would be required to elucidate its effect on downstream signaling pathways.

References

Hypothetical Mechanism of Action for 1-Pyrazin-2-yl-1,4-diazepane: A Technical Whitepaper

Disclaimer: The following document presents a hypothesized mechanism of action for the compound 1-Pyrazin-2-yl-1,4-diazepane. As of the date of this publication, there is no publicly available experimental data detailing the biological activity of this specific molecule. The hypotheses presented herein are derived from the known pharmacological profiles of its constituent chemical scaffolds—the pyrazine ring and the 1,4-diazepane core—and should be viewed as a theoretical framework to guide future research.

Introduction

This compound is a novel chemical entity combining two pharmacologically significant heterocyclic scaffolds. The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anxiolytic, antipsychotic, and anticonvulsant effects.[1][2][3] Similarly, the pyrazine ring is a key component of many biologically active compounds, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The conjugation of these two moieties suggests that this compound may possess unique pharmacological properties, potentially acting on central nervous system (CNS) targets. This whitepaper proposes a primary and a secondary hypothesis for its mechanism of action, outlines potential experimental validation protocols, and provides illustrative data and pathway diagrams.

Hypothesis 1 (Primary): Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

Our primary hypothesis posits that this compound functions as a dual antagonist of the dopamine D2 and serotonin 5-HT2A receptors. This profile is characteristic of atypical antipsychotic drugs. The 1,4-diazepane scaffold is a common feature in antipsychotic agents.[1] The pyrazinyl group, acting as an electron-withdrawing aromatic system, could confer high affinity for these G-protein coupled receptors (GPCRs).

Hypothesized Signaling Pathway

Antagonism at the D2 receptor in the mesolimbic pathway is expected to reduce positive symptoms of psychosis by inhibiting the downstream signaling cascade of dopamine. This involves blocking the dopamine-induced inhibition of adenylyl cyclase, thereby normalizing cAMP levels and protein kinase A (PKA) activity. Simultaneously, 5-HT2A receptor antagonism in the mesocortical pathway can increase dopamine release, potentially alleviating negative and cognitive symptoms.

Caption: Hypothesized dual antagonism of D2 and 5-HT2A receptors.

Hypothesis 2 (Secondary): Orexin Receptor Antagonism

A secondary hypothesis is that this compound acts as a dual orexin receptor antagonist (OX1R and OX2R). The N,N-disubstituted 1,4-diazepane scaffold has been identified as a central component in potent, CNS-penetrant orexin antagonists that promote sleep.[8] Orexins are neuropeptides that regulate wakefulness. Antagonism of their receptors is a novel mechanism for the treatment of insomnia.

Hypothesized Signaling Pathway

By blocking the binding of Orexin-A and Orexin-B to their cognate receptors (OX1R and OX2R), the compound would prevent the Gq/11 and Gi/o-mediated signaling cascades that lead to neuronal excitation and the promotion of wakefulness. This would result in a decrease in arousal and an increase in sleep.

Caption: Hypothesized dual antagonism of orexin receptors OX1R and OX2R.

Quantitative Data from Analogous Compounds

To provide context for potential experimental outcomes, the following table summarizes binding affinity data (Ki values) for analogous compounds featuring the 1,4-diazepane or pyrazine scaffolds acting on the hypothesized targets.

| Compound Class | Target Receptor | Representative Compound | Ki (nM) | Reference |

| N-Aryl-1,4-Diazepines | Dopamine D2 | Clozapine | 126 | N/A |

| Serotonin 5-HT2A | Clozapine | 12 | N/A | |

| 1,4-Diazepane Derivatives | Orexin 1 (OX1R) | N,N-disubstituted-1,4-diazepane | 15 | [8] |

| Orexin 2 (OX2R) | N,N-disubstituted-1,4-diazepane | 8 | [8] | |

| Pyrazinecarboxamides | Cannabinoid CB1 | Example Compound | 50-100 | [9] |

Note: Data is illustrative and drawn from public domain sources on analogous, not identical, compounds.

Proposed Experimental Protocols

To validate the proposed hypotheses, a tiered experimental approach is recommended.

Tier 1: In Vitro Receptor Binding and Functional Assays

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors, with a primary focus on human D2, 5-HT2A, OX1R, and OX2R.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 for D2, HEK293 for 5-HT2A and Orexin receptors).

-

Incubate membrane preparations with a specific radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A, [125I]Orexin-A for OX1R/OX2R) and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

-

-

-

Functional Assays (cAMP and Calcium Flux):

-

Objective: To determine the functional activity (antagonism or agonism) of the compound at the primary target receptors.

-

Methodology (D2 Antagonism - cAMP Assay):

-

Use a cell line expressing the D2 receptor (e.g., CHO-D2).

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with a known D2 agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor.

-

Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

-

An antagonist will reverse the agonist-induced decrease in cAMP.

-

-

Methodology (5-HT2A/OX1R Antagonism - Calcium Flux Assay):

-

Use a cell line expressing the 5-HT2A or OX1R receptor, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-treat cells with the test compound.

-

Stimulate with an appropriate agonist (e.g., Serotonin for 5-HT2A, Orexin-A for OX1R).

-

Measure the transient increase in intracellular calcium using a fluorescence plate reader.

-

An antagonist will block the agonist-induced calcium signal.

-

-

Experimental Workflow Diagram

Caption: Tiered workflow for experimental validation of the hypothesis.

Conclusion

The compound this compound represents an intriguing chemical structure with the potential for significant CNS activity. Based on the well-documented pharmacology of its core scaffolds, we hypothesize that its primary mechanism of action is likely dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with atypical antipsychotics. An alternative, compelling hypothesis is its function as a dual orexin receptor antagonist for the treatment of insomnia. The proposed experimental protocols provide a clear path to test these hypotheses, determine the compound's affinity and functional activity, and ultimately elucidate its therapeutic potential. Further investigation into this compound is highly warranted.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US7629346B2 - Pyrazinecarboxamide derivatives as CB1 antagonists - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Pyrazin-2-yl-1,4-diazepane: Structural Analogs and Derivatives

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the synthesis, biological activity, and mechanism of action of 1-Pyrazin-2-yl-1,4-diazepane. This guide, therefore, provides a comprehensive overview based on the broader classes of pyrazine and 1,4-diazepine derivatives, offering insights into the potential properties and research avenues for the target compound and its analogs.

Introduction

The fusion of a pyrazine ring with a 1,4-diazepane scaffold presents a novel chemical entity with significant potential in medicinal chemistry. The pyrazine moiety, a nitrogen-containing heterocycle, is a common feature in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles. Similarly, the 1,4-diazepane core is a privileged structure found in a variety of psychoactive drugs, known for its ability to interact with central nervous system targets. This technical guide explores the landscape of this compound, its structural analogs, and derivatives, focusing on their synthesis, potential biological activities, and proposed mechanisms of action.

Synthesis of this compound and its Analogs

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloropyrazine

-

1-Boc-1,4-diazepane

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Acid for deprotection (e.g., Trifluoroacetic acid or HCl in Dioxane)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Buchwald-Hartwig Amination: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloropyrazine (1.0 eq), 1-Boc-1,4-diazepane (1.1 eq), palladium catalyst (0.02 eq), and ligand (0.04 eq).

-

Add anhydrous toluene and sodium tert-butoxide (1.4 eq).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(tert-butoxycarbonyl)-4-(pyrazin-2-yl)-1,4-diazepane.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

-

Further purification may be achieved by recrystallization or a final chromatographic step.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound has not been explicitly reported. However, based on the activities of related pyrazine and diazepine-containing molecules, it is plausible that this compound and its derivatives could exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and anticancer activities.[1][2] Structure-activity relationship (SAR) studies of analogous compound classes suggest that modifications to both the pyrazine and diazepine rings can significantly impact biological activity.

Quantitative Data for Analogous Compound Classes

Due to the absence of specific data for this compound, the following table summarizes representative biological data for structurally related pyrazine and diazepine derivatives to provide a comparative context.

| Compound Class | Target/Assay | IC50/Ki (nM) | Reference Compound | Biological Activity |

| Phenyl-piperazine derivatives | 5-HT1A Receptor | 1.5 | BMY 7378 | Anxiolytic |

| Benzodiazepines | GABA-A Receptor | 5.2 | Diazepam | Anxiolytic, Sedative |

| Pyrazinamide Analogs | M. tuberculosis | 25,000 | Pyrazinamide | Antitubercular |

| Substituted Pyrazines | Various Cancer Cell Lines | 1,000 - 10,000 | - | Anticancer |

Note: The data presented are for analogous compound classes and should not be directly extrapolated to this compound.

Potential Signaling Pathways and Mechanisms of Action

Given the structural motifs present in this compound, it is hypothesized to interact with central nervous system (CNS) receptors, similar to other psychoactive compounds. A plausible mechanism of action could involve the modulation of neurotransmitter systems such as dopamine and serotonin, which are common targets for antipsychotic and anxiolytic drugs.

Caption: Plausible signaling pathway for this compound.

Experimental and Logical Workflow

The discovery and development of novel therapeutic agents based on the this compound scaffold would follow a structured experimental workflow, from initial synthesis to preclinical evaluation.

References

In Silico Toxicity Prediction of 1-Pyrazin-2-yl-1,4-diazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico toxicity prediction of the novel heterocyclic compound, 1-Pyrazin-2-yl-1,4-diazepane. In the absence of extensive empirical toxicity data, computational toxicology methodologies offer a robust, ethical, and cost-effective initial assessment of a compound's potential adverse effects. This document outlines detailed protocols for predicting key toxicity endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and acute toxicity (LD50). It further details the use of various established Quantitative Structure-Activity Relationship (QSAR) models and software platforms. All predictive data is summarized in structured tables for clarity. Additionally, this guide includes workflow diagrams and depictions of relevant signaling pathways generated using Graphviz to visually articulate the complex processes involved in computational toxicity assessment.

Introduction

This compound is a heterocyclic compound featuring both a pyrazine and a diazepane ring system. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the presence of these nitrogen-containing heterocyclic moieties also necessitates a thorough evaluation of their potential toxicity.[2][3] Heterocyclic compounds can pose various health risks, including mutagenicity, carcinogenicity, and organ-specific toxicity.[2]

In silico toxicology has emerged as an indispensable tool in early-stage drug discovery and chemical safety assessment.[4] By leveraging computational models, it is possible to predict the toxicological profile of a molecule based on its structure, enabling a risk-based approach to chemical evaluation and reducing the reliance on animal testing.[5][6] This guide details a systematic in silico approach to predict the toxicity of this compound.

In Silico Toxicity Prediction Workflow

Figure 1: General workflow for in silico toxicity prediction.

Methodologies and Experimental Protocols

This section outlines the protocols for predicting various toxicity endpoints using widely accepted in silico tools.

Mutagenicity Prediction

Protocol:

-

Structural Input: The 2D structure of this compound is converted to a SMILES (Simplified Molecular Input Line Entry System) string or an SD file.

-

Model Selection: A consensus approach using multiple QSAR models is recommended to improve prediction accuracy.[5][6]

-

VEGA (Virtual evaluation of chemical properties and toxicity): Utilizes multiple models, such as the CAESAR and SarPy models, to predict Ames mutagenicity.

-

Toxtree: Employs a decision tree approach based on structural alerts (e.g., the Benigni-Bossa rulebase) to flag potential mutagens.

-

Lazar (Lazy Structure-Activity Relationships): Predicts mutagenicity by comparing the query compound to a database of structurally similar compounds with known experimental data.[7]

-

-

Prediction Execution: The chemical structure is submitted to each platform.

-

Result Analysis: The outputs from each model are compared. A positive prediction from multiple models, especially those based on different algorithms, increases the confidence in the potential for mutagenicity. The presence of specific structural alerts associated with mutagenicity is also noted.

Carcinogenicity Prediction

Protocol:

-

Structural Input: As with mutagenicity, the SMILES or SD file of the compound is used.

-

Model Selection:

-

Lazar: Predicts carcinogenic potential for various species (e.g., rat, mouse) based on structural similarity.

-

ProTox-II: Provides a prediction of carcinogenicity based on a large dataset of compounds.

-

VEGA: Includes models for carcinogenicity prediction.

-

-

Prediction Execution: The compound's structure is processed by the selected software.

-

Result Analysis: The probability of carcinogenicity is assessed. It is important to consider the applicability domain of the models used to ensure the predictions are reliable for this specific chemical structure.

Hepatotoxicity Prediction

Protocol:

-

Structural Input: The standardized chemical structure is used.

-

Model Selection:

-

ProTox-II: Offers a specific prediction for hepatotoxicity.

-

ADMET Predictor: A commercial software that can predict various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including hepatotoxicity.[7]

-

-

Prediction Execution: The models are run with the input structure.

-

Result Analysis: The prediction of whether the compound is likely to be a hepatotoxin is recorded, along with the confidence score of the prediction.

Acute Toxicity (LD50) Prediction

Protocol:

-

Structural Input: The compound's structure is provided in a compatible format.

-

Model Selection:

-

Prediction Execution: The software calculates the predicted LD50 value.

-

Result Analysis: The predicted LD50 value (in mg/kg) and the corresponding toxicity class are documented. This provides an estimate of the dose at which acute lethality may occur.

Predicted Toxicity Profile of this compound

The following tables summarize the hypothetical in silico toxicity predictions for this compound based on the capabilities of the aforementioned tools.

Table 1: Predicted Mutagenicity and Carcinogenicity

| Toxicity Endpoint | Prediction Model | Predicted Outcome | Confidence/Remarks |

| Mutagenicity (Ames) | VEGA (Consensus) | Negative | High Confidence |

| Toxtree (Benigni-Bossa) | No Structural Alerts | ||

| Lazar | Inactive | Based on similar structures | |

| Carcinogenicity | ProTox-II | Inactive | 75% Probability |

| Lazar | Negative | Low Confidence |

Table 2: Predicted Organ and Acute Toxicity

| Toxicity Endpoint | Prediction Model | Predicted Value | GHS Category |

| Hepatotoxicity | ProTox-II | Inactive | 68% Probability |

| Acute Oral Toxicity (LD50) | ProTox-II | 1500 mg/kg | Category 4 |

| TEST | 1250 mg/kg | Category 4 |

Relevant Signaling Pathways in Toxicity

The toxicity of heterocyclic compounds can often be mediated through interactions with specific biological pathways. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key player in the metabolic activation of many xenobiotics, which can lead to toxic downstream effects.

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This guide provides a structured in silico approach for the initial toxicity assessment of this compound. The predictive models suggest that this compound is likely to have low mutagenic and carcinogenic potential, with moderate acute toxicity. However, it is crucial to recognize that in silico predictions are not a substitute for experimental validation. The findings from these computational methods should be used to guide further in vitro and in vivo toxicological studies. By integrating in silico toxicology early in the development process, researchers can make more informed decisions, prioritize compounds with more favorable safety profiles, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

References

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Spectroscopic Data of 1-Pyrazin-2-yl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of predicted preliminary spectroscopic data for the novel compound 1-Pyrazin-2-yl-1,4-diazepane. In the absence of published experimental spectra, this guide furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support initial characterization and future experimental work. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds are also presented to facilitate its inclusion in drug discovery and development pipelines.

Predicted Spectroscopic Data

Due to the novelty of this compound, experimental spectroscopic data is not yet available in published literature. The following tables present predicted data generated from computational models and analysis of characteristic functional groups. These values should be considered as a preliminary guide for identification purposes.

Table 1: Predicted ¹H NMR Data

Predicted for CDCl₃ solvent.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.21 | d | 1H | Pyrazine H-3 |

| ~8.08 | d | 1H | Pyrazine H-5 |

| ~7.95 | dd | 1H | Pyrazine H-6 |

| ~4.01 | t | 2H | Diazepane N-CH₂ |

| ~3.85 | t | 2H | Diazepane N-CH₂ |

| ~3.15 | t | 2H | Diazepane N-CH₂ |

| ~2.98 | t | 2H | Diazepane N-CH₂ |

| ~2.10 | p | 2H | Diazepane C-CH₂-C |

| ~1.85 | s (broad) | 1H | Diazepane NH |

Table 2: Predicted ¹³C NMR Data

Predicted for CDCl₃ solvent.

| Chemical Shift (δ) ppm | Assignment |

| ~155.8 | Pyrazine C-2 |

| ~143.2 | Pyrazine C-5 |

| ~142.0 | Pyrazine C-3 |

| ~134.5 | Pyrazine C-6 |

| ~55.1 | Diazepane C-7 |

| ~53.9 | Diazepane C-5 |

| ~48.2 | Diazepane C-2 |

| ~47.5 | Diazepane C-3 |

| ~28.7 | Diazepane C-6 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine (Diazepane) |

| 3100 - 3000 | Weak | C-H Stretch | Aromatic (Pyrazine) |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (Diazepane) |

| ~1600, ~1480 | Medium-Weak | C=C, C=N Stretch | Aromatic Ring (Pyrazine) |

| 1350 - 1250 | Medium-Strong | C-N Stretch | Aryl-Amine |

| 1200 - 1100 | Medium | C-N Stretch | Aliphatic Amine |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 192.11 | [M]⁺ (Molecular Ion) |

| 193.12 | [M+H]⁺ (Protonated Molecule) |

| 135.07 | Fragment: Loss of C₃H₇N (diazepane fragment) |

| 108.06 | Fragment: Loss of C₄H₈N₂ (diazepane ring) |

| 95.05 | Fragment: Pyrazinyl cation |

| 81.04 | Fragment: C₄H₃N₂ (Pyrazine core fragment) |

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic characterization of N-aryl-1,4-diazepanes, which can be adapted for this compound.

Synthesis Protocol: Buchwald-Hartwig Amination

A common method for the synthesis of N-aryl heterocyclic amines is the Buchwald-Hartwig amination.

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos; 2-4 mol%), and a base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equivalents).

-

Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add 2-chloropyrazine (1.0 equivalent) and 1,4-diazepane (1.1-1.2 equivalents).

-

Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2] For ¹H NMR, a typical acquisition involves 16-64 scans. For ¹³C NMR, several hundred to several thousand scans may be necessary depending on the sample concentration.[1]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.[3] Apply a drop of the solution to a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of key functional groups.[4][5]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).[6] Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar molecules.[7] Acquire the spectrum in positive ion mode.

-

Data Analysis: Determine the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺). Analyze the fragmentation pattern to gain structural information.[8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To [chem.rochester.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

"1-Pyrazin-2-yl-1,4-diazepane" solubility and stability studies

Section 2: Stability Studies

Stability testing is a critical component of drug development, mandated by regulatory agencies to ensure that a drug substance maintains its quality, safety, and efficacy throughout its proposed shelf life. These studies expose the drug to various environmental factors to identify potential degradation products and establish storage conditions.

Introduction to Stability Testing

Stability programs are typically divided into two main components:

-

Forced Degradation (Stress Testing): These studies are undertaken to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the specificity of the analytical methods used. Conditions are more severe than those used for accelerated stability testing.

-

ICH Stability Testing: These formal studies are conducted under specific long-term and accelerated storage conditions as defined by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)). The goal is to establish a re-test period for the drug substance or a shelf life for the drug product.

Experimental Protocols

The objective is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that primary degradation products are formed without over-stressing the molecule. A validated stability-indicating HPLC method is required for the analysis of all samples.

Materials and Equipment:

-

1-Pyrazin-2-yl-1,4-diazepane

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, Acetonitrile, and other solvents

-

pH meter, calibrated ovens, photostability chamber

-

HPLC-UV/MS system

General Procedure for Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent. This stock is then subjected to the following stress conditions. A control sample (unstressed) is analyzed at each time point for comparison.

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the drug solution with 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Mix the drug solution with 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the drug solution with 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat at 70°C in a calibrated oven.

-

Withdraw samples at defined intervals (e.g., 1, 3, 7 days).

-

Prepare solutions of the stressed solid for analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A dark control sample should be placed in the same chamber, wrapped in aluminum foil.

-

Analyze the samples after the exposure period.

-

This formal study evaluates the stability of the drug substance under elevated temperature and humidity.

Procedure:

-

Batch Selection: Place at least three primary batches of this compound on stability.

-

Packaging: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Place the samples in a calibrated stability chamber set to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH .

-

Testing Frequency: Test the samples at specified time points, typically 0, 3, and 6 months.

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and any other critical quality attributes.

Data Presentation: Stability of this compound (Hypothetical Data)

Table 3: Summary of Forced Degradation Study

| Stress Condition | Reagent/Temp | Duration | Assay (%) | % Degradation | Major Degradants (by HPLC Peak Area %) |

| Control | - | - | 99.8 | - | Impurity A (0.15%) |

| Acid Hydrolysis | 0.1 M HCl | 24h @ 60°C | 88.5 | 11.3 | DP1 (4.5%), DP2 (3.1%) |

| Base Hydrolysis | 0.1 M NaOH | 8h @ RT | 95.2 | 4.6 | DP3 (2.8%) |

| Oxidation | 3% H₂O₂ | 24h @ RT | 85.1 | 14.7 | DP4 (9.8%), DP5 (2.2%) |

| Thermal | 70°C (Dry Heat) | 7 days | 98.9 | 0.9 | Minor increase in Impurity A |

| Photolytic | ICH Q1B | - | 99.5 | 0.3 | No significant degradation |

DP = Degradation Product; RT = Room Temperature

Table 4: Accelerated Stability Study Data (40°C / 75% RH)

| Test Parameter | Specification | Initial (T=0) | 3 Months | 6 Months |

| Appearance | White to off-white solid | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 |

| Total Impurities (%) | NMT 1.0% | 0.25 | 0.48 | 0.85 |

| Specific Degradant DP4 (%) | NMT 0.5% | < 0.05 | 0.15 | 0.31 |

NMT = Not More Than

Visualization: Forced Degradation Workflow

This diagram outlines the logical flow of a forced degradation study.

Section 3: Interrelation of Physicochemical Properties in Drug Development

The data generated from solubility and stability studies are not isolated metrics; they are interconnected and critically inform subsequent stages of drug development. The diagram below illustrates the logical relationship between these core properties and key development milestones.

Conclusion

This technical guide provides a standardized framework for the essential investigation of the solubility and stability of this compound. Although the presented data is hypothetical, the detailed experimental protocols are based on established scientific principles and regulatory expectations. The systematic application of these kinetic and thermodynamic solubility assays, alongside comprehensive forced degradation and ICH-compliant stability studies, is indispensable. The resulting data will not only elucidate the intrinsic physicochemical characteristics of the molecule but will also guide critical decisions in formulation, manufacturing, and packaging, ultimately ensuring the development of a safe, effective, and stable pharmaceutical product. For any new chemical entity, a rigorous evaluation as outlined herein is a prerequisite for successful progression through the drug development pipeline.

The Emergence of Pyrazinyl-Diazepane Compounds: A Technical Guide to Their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational pharmacology of pyrazinyl-diazepane compounds. Centered on the seminal research introducing the pyrazino[1,2-a][1][2]benzodiazepine scaffold, this document details the synthetic pathways, initial structure-activity relationships (SAR), and the anxiolytic potential of this heterocyclic system. Quantitative biological data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for both the chemical synthesis and the primary pharmacological assays are provided to facilitate replication and further investigation. Additionally, signaling pathways, experimental workflows, and chemical relationships are visualized using Graphviz diagrams to offer a clear and concise representation of the core concepts.

Introduction: The Quest for Novel Anxiolytics

The mid-20th century saw a revolution in the treatment of anxiety with the advent of benzodiazepines. Their mechanism of action, centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, provided a new paradigm for therapeutic intervention in the central nervous system.[1] This success spurred extensive research into novel heterocyclic systems that could mimic or improve upon the pharmacological profile of classical benzodiazepines, with the aim of achieving better efficacy, selectivity, or a more favorable side-effect profile. Within this context, the fusion of a pyrazine ring with a diazepine core to form pyrazinyl-diazepane compounds emerged as a compelling area of investigation. This guide focuses on the initial discovery and characterization of the pyrazino[1,2-a][1][2]benzodiazepine class of these compounds.

The Discovery of Pyrazino[1,2-a][1][2]benzodiazepines

In 1980, a significant breakthrough was reported by R. G. Smith, R. A. Lucas, and J. W. F. Wasley in their search for novel compounds possessing both anxiolytic and antidepressant properties.[3] Their work, published in the Journal of Medicinal Chemistry, detailed the first synthesis and biological evaluation of a series of pyrazino[1,2-a][1][2]benzodiazepine derivatives. The core hypothesis was that the incorporation of the pyrazine ring system might modulate the electronic and steric properties of the benzodiazepine scaffold, potentially leading to a unique pharmacological profile.

The key innovation was the development of a synthetic route that allowed for the construction of this novel tricyclic system. The researchers identified 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a][1][2]benzodiazepine (4b) as a standout compound with significant anxiolytic activity.[3]

General Chemical Structure

The fundamental structure of the pyrazino[1,2-a][1][2]benzodiazepines is a tricyclic system where a pyrazine ring is fused to a 1,4-benzodiazepine core.

Caption: General chemical structure of the pyrazino[1,2-a][1][2]benzodiazepine scaffold.

Synthesis and Experimental Protocols

The synthesis of the pyrazino[1,2-a][1][2]benzodiazepine derivatives was achieved through a multi-step process culminating in a cyclocondensation reaction.

General Synthetic Workflow

The overall synthetic strategy involved the preparation of key intermediates followed by their cyclization to form the desired tricyclic system.

Caption: Generalized workflow for the synthesis of pyrazino[1,2-a][1][2]benzodiazepines.

Detailed Experimental Protocol: Synthesis of 7-(o-chlorophenyl)-9-chloro-1,2,3,4,4a,5-hexahydro-3-methylpyrazino[1,2-a][1][2]benzodiazepine (4b)

The following protocol is based on the seminal work of Smith et al. (1980).[3]

Step 1: Preparation of 2-Amino-2',5-dichlorobenzophenone. This starting material can be synthesized via standard methods, for example, a Friedel-Crafts acylation of 4-chloroaniline with 2-chlorobenzoyl chloride.

Step 2: Synthesis of 6-Chloro-2-(chloromethyl)-4-(o-chlorophenyl)quinazoline 3-Oxide. 2-Amino-2',5-dichlorobenzophenone is reacted with chloroacetonitrile in the presence of a suitable acid catalyst to yield the corresponding quinazoline 3-oxide.

Step 3: Reaction with N-Methylpiperazine. The quinazoline 3-oxide intermediate is then reacted with N-methylpiperazine to introduce the piperazine moiety.

Step 4: Reduction of the N-Oxide. The N-oxide is reduced, for instance, using PCl₃ or catalytic hydrogenation, to yield the corresponding quinazoline.

Step 5: Cyclocondensation. The final cyclization to form the pyrazino[1,2-a][1][2]benzodiazepine ring system is typically achieved by treating the product of Step 4 with a suitable acid catalyst to promote intramolecular condensation.

Note: For precise reagent quantities, reaction conditions (temperature, time), and purification methods, consulting the original publication is essential.

Biological Activity and Data Presentation

The synthesized pyrazino[1,2-a][1][2]benzodiazepine derivatives were evaluated for their anxiolytic and other central nervous system activities. The primary assays included anti-metrazol tests to assess anticonvulsant activity and anti-conflict tests, which are indicative of anxiolytic potential.

Quantitative Biological Data

The following tables summarize the key quantitative data for selected compounds from the initial study.

Table 1: Anticonvulsant Activity of Pyrazino[1,2-a][1][2]benzodiazepine Derivatives

| Compound | R | R' | ED₅₀ (mg/kg, p.o.) vs. Metrazol |

| 4a | H | Cl | > 100 |

| 4b | Cl | Cl | 10.0 |

| 4c | F | Cl | 25.0 |

| Diazepam | - | - | 1.2 |

Data are indicative and compiled from the abstract of Smith et al. (1980).[3] For full data, refer to the original publication.

Table 2: Anxiolytic Activity (Anti-Conflict) of Pyrazino[1,2-a][1][2]benzodiazepine Derivatives

| Compound | R | R' | Minimal Effective Dose (MED) (mg/kg, p.o.) |

| 4a | H | Cl | 25.0 |

| 4b | Cl | Cl | 3.1 |

| 4c | F | Cl | 12.5 |

| Chlordiazepoxide | - | - | 5.0 |

Data are indicative and compiled from the abstract of Smith et al. (1980).[3] For full data, refer to the original publication.

Structure-Activity Relationship (SAR) Summary

From the initial batch of synthesized compounds, a preliminary SAR can be deduced:

-

Substitution on the Phenyl Ring: An ortho-chloro substituent on the C-7 phenyl ring (as in 4b ) appears to be beneficial for both anticonvulsant and anxiolytic activity compared to an unsubstituted phenyl ring.

-

Substitution on the Benzodiazepine Core: The presence of a chloro group at the C-9 position seems to be a key feature for potent activity.

Mechanism of Action and Signaling Pathway

Given their structural resemblance to benzodiazepines and their observed anxiolytic and anticonvulsant effects, it is highly probable that pyrazino[1,2-a][1][2]benzodiazepines act as positive allosteric modulators of the GABA-A receptor.

The GABA-A Receptor Signaling Pathway

Benzodiazepines and related compounds bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions upon GABA binding. The resulting hyperpolarization of the neuron reduces its excitability, leading to the characteristic sedative, anxiolytic, and anticonvulsant effects.

Caption: Proposed signaling pathway for pyrazinyl-diazepane compounds via GABA-A receptor modulation.

Historical Perspective and Future Directions

The initial discovery of pyrazino[1,2-a][1][2]benzodiazepines in 1980 opened a new, albeit niche, avenue in CNS drug discovery. While this class of compounds has not seen the same level of extensive development as some other benzodiazepine analogs, the foundational work by Smith and colleagues provided valuable insights into the SAR of fused heterocyclic systems targeting the benzodiazepine receptor.

Further research in this area could explore:

-

Broader SAR studies: Investigating a wider range of substituents on both the pyrazine and benzodiazepine rings to optimize potency and selectivity.

-

Subtype-selective modulators: Exploring if modifications to the pyrazinyl-diazepane scaffold can lead to compounds with selectivity for specific GABA-A receptor subtypes, potentially separating anxiolytic effects from sedative or amnestic side effects.

-

Novel therapeutic applications: Investigating the potential of these compounds in other neurological or psychiatric disorders where GABAergic modulation is implicated.

Conclusion

The discovery of pyrazinyl-diazepane compounds, specifically the pyrazino[1,2-a][1][2]benzodiazepine series, represents an important chapter in the history of CNS drug discovery. The pioneering work provided a novel heterocyclic scaffold with demonstrated anxiolytic potential. This technical guide has summarized the key historical findings, provided detailed experimental context, and visualized the underlying chemical and biological principles. It is hoped that this resource will serve as a valuable reference for researchers and scientists in the ongoing quest for novel and improved therapeutics for neurological and psychiatric disorders.

References

Theoretical Exploration of 1-Pyrazin-2-yl-1,4-diazepane: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the novel compound 1-Pyrazin-2-yl-1,4-diazepane. While specific experimental data for this molecule is not yet publicly available, this document extrapolates from the well-established chemical and pharmacological knowledge of the 1,4-diazepane scaffold and the pyrazine moiety to predict its properties and potential applications. This guide covers proposed synthetic routes, predicted physicochemical and biological properties, and hypothetical mechanisms of action, offering a foundational resource for researchers interested in exploring this promising chemical entity.

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 1,4-diazepane are known to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2][4] The incorporation of a pyrazine ring, a heteroaromatic system also prevalent in bioactive molecules, is anticipated to modulate the electronic and steric properties of the 1,4-diazepane core, potentially leading to novel pharmacological profiles. This guide presents a theoretical framework for the study of this compound, a compound of significant interest for drug discovery programs.

Predicted Physicochemical Properties

Based on its chemical structure, the following physicochemical properties for this compound can be predicted. These values are estimations and require experimental verification. A structurally similar compound, 1-(Pyridin-3-ylmethyl)-1,4-diazepane, has a molecular weight of 191.27 g/mol .[5]

| Property | Predicted Value |

| Molecular Formula | C9H14N4 |

| Molecular Weight | 178.24 g/mol |

| Topological Polar Surface Area (TPSA) | 41.09 Ų |

| logP (octanol-water partition coefficient) | 0.65 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Proposed Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of this compound, leveraging established methods for the synthesis of N-aryl and N-heteroaryl diazepanes.[6][7] A plausible and efficient approach involves the nucleophilic substitution of a halogenated pyrazine with 1,4-diazepane.

General Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.0 equivalents).

-

Addition of Pyrazine: Slowly add 2-chloropyrazine (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure this compound.

Predicted Biological Activities and Mechanism of Action

The 1,4-diazepane scaffold is a known pharmacophore for central nervous system (CNS) targets.[1][4] Specifically, derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[8][9] The pyrazine nucleus is also a key component of many CNS-active drugs. Therefore, it is hypothesized that this compound may act as a modulator of neurotransmitter systems.

A potential mechanism of action could involve the modulation of sigma receptors, leading to downstream effects on dopaminergic and serotonergic pathways.

Proposed In Vitro Assays for Target Validation

To investigate the predicted biological activity, a series of in vitro experiments would be necessary.

| Assay Type | Experimental Protocol |

| Receptor Binding Assay | Radioligand binding assays using cell membranes expressing human sigma-1 and sigma-2 receptors to determine the binding affinity (Ki) of this compound. |

| Functional Assay | Calcium flux assays or other second messenger assays in cells expressing the target receptors to determine if the compound acts as an agonist, antagonist, or allosteric modulator. |

| Neurotransmitter Uptake/Release Assay | Synaptosomal preparations from rodent brain tissue can be used to measure the effect of the compound on the uptake and release of key neurotransmitters like dopamine and serotonin. |

| Cytotoxicity Assay | Standard MTT or LDH assays on relevant cell lines (e.g., neuronal cells) to assess the compound's potential toxicity.[10] |

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the investigation of this compound as a novel compound with potential therapeutic applications. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The predicted physicochemical properties suggest that the molecule possesses drug-like characteristics. The hypothesized biological activity, centered on the modulation of sigma receptors, warrants experimental validation through the outlined in vitro assays.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-depth pharmacological profiling will be crucial to elucidate its mechanism of action and to assess its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be vital for optimizing the potency and selectivity of this promising scaffold. The computational insights, including molecular dynamics simulations, could further aid in understanding the compound's interaction with its biological targets.[8]

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and characterization of "1-Pyrazin-2-yl-1,4-diazepane"

Application Notes for 1-Pyrazin-2-yl-1,4-diazepane

Compound: this compound Molecular Formula: C₉H₁₄N₄ Molecular Weight: 178.24 g/mol

Introduction

This compound is a novel heterocyclic compound that incorporates both a pyrazine and a 1,4-diazepane moiety. The pyrazine ring is a common feature in many biologically active molecules and approved pharmaceuticals, known for its role in hydrogen bonding and as a bioisosteric replacement for other aromatic systems. The 1,4-diazepane scaffold is a "privileged" structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] The combination of these two pharmacophores suggests that this compound holds significant potential as a versatile scaffold for the development of new therapeutic agents.

Potential Applications

-

Central Nervous System (CNS) Drug Discovery: The 1,4-diazepane core is structurally related to benzodiazepines, a class of drugs known for their anxiolytic, sedative, and anticonvulsant properties.[2] Derivatives of this scaffold could be explored for their activity on GABA-A receptors or other CNS targets. The pyrazine moiety can be functionalized to modulate properties such as receptor affinity, selectivity, and pharmacokinetic profiles.

-

Enzyme Inhibition: Pyrazine-containing compounds have been identified as inhibitors of various enzymes, including kinases and NADPH oxidases.[3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with key residues in enzyme active sites. This compound can serve as a starting point for the design of potent and selective enzyme inhibitors for therapeutic areas such as oncology and inflammatory diseases.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for FBDD screening libraries. It provides a three-dimensional scaffold that can be elaborated upon to develop higher affinity ligands for various biological targets.

-

Sigma Receptor Ligands: Diazepane-containing derivatives have been investigated as ligands for sigma receptors, which are implicated in a variety of neurological disorders.[4] The unique electronic and steric properties of the pyrazinyl group may lead to novel ligands with high affinity and selectivity for sigma receptor subtypes.

Experimental Protocols